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Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115 Get Quote

A detailed comparison of NNC 05-2090 and tiagabine reveals significant differences in their

potency, selectivity, and overall pharmacological profile as inhibitors of the GABA transporter 1

(GAT-1). While both compounds function as GABA uptake inhibitors, their distinct interaction

with GAT subtypes and other neurotransmitter transporters leads to different research

applications and potential therapeutic effects. Tiagabine is a potent and highly selective GAT-1

inhibitor, whereas NNC 05-2090 is a non-selective GABA uptake inhibitor with a preference for

the betaine/GABA transporter 1 (BGT-1).[1][2][3][4]

Mechanism of Action
Both NNC 05-2090 and tiagabine exert their effects by blocking the reuptake of gamma-

aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous

system. By inhibiting GABA transporters, these compounds increase the concentration of

GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[5][6]

Tiagabine: Acts as a potent and selective inhibitor of GAT-1.[7][8] This high specificity means

it primarily targets the reuptake of GABA at synapses where GAT-1 is predominantly located,

such as on presynaptic neurons.[3][9] Its mechanism is described as mixed-type, exhibiting

both competitive and non-competitive properties.[10]

NNC 05-2090: Functions as a broader-spectrum GABA uptake inhibitor. It is not preferential

for GAT-1 and shows moderate selectivity for BGT-1 (also known as mGAT-2 in mouse

studies).[1][2][4] It also demonstrates inhibitory activity against GAT-3 and other monoamine

transporters, indicating a more complex pharmacological profile.[11][12][13]
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Quantitative Data: Potency and Selectivity
The inhibitory activities of NNC 05-2090 and tiagabine have been quantified across various

GABA transporter subtypes. The data, presented as IC50 (half-maximal inhibitory

concentration) and Ki (inhibition constant) values, highlight the significant differences in their

potency and selectivity.

Table 1: Inhibitory Activity (Ki in µM) at Human GABA Transporters

Compound hGAT-1 hGAT-2 hGAT-3 hBGT-1 Reference

Tiagabine 0.11 >100 800 >100 [14]

| NNC 05-2090 | 19 | 41 | 15 | 1.4 |[2][14] |

Table 2: Inhibitory Activity (IC50 in µM) at Various Transporters

Comp
ound

GAT-1 GAT-2 GAT-3 BGT-1

Seroto
nin
Transp
orter

Noradr
enalin
e
Transp
orter

Dopam
ine
Transp
orter

Refere
nce

Tiagabi

ne
0.067 - - - - - -

| NNC 05-2090 | 29.62 | 45.29 | 22.51 | 10.6 | 5.29 | 7.91 | 4.08 |[11] |

Note: Potency values can vary between studies due to different experimental conditions, such

as the use of different cell lines (e.g., HEK, CHO) or tissue preparations (e.g., synaptosomes).

[15][16][17]

Experimental Protocols
The quantitative data for GAT inhibition are primarily derived from in vitro GABA uptake assays.

Protocol: [3H]GABA Uptake Inhibition Assay
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This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into

cells expressing a specific GABA transporter subtype.

Cell Culture: Mammalian cells (e.g., HEK-293) are engineered to stably express a single

human GABA transporter subtype (e.g., GAT-1).[15][16]

Incubation with Inhibitor: The cells are pre-incubated for a set period with varying

concentrations of the test compound (NNC 05-2090 or tiagabine).[16]

Addition of Radioligand: A fixed concentration of radiolabeled GABA, typically [3H]GABA, is

added to the cell culture.[16][18]

Uptake Period: The cells are incubated for a short duration (e.g., 3 minutes) to allow for the

uptake of [3H]GABA.[16]

Termination of Uptake: The uptake process is rapidly stopped by washing the cells with ice-

cold buffer.[16]

Quantification: The cells are lysed, and the amount of intracellular [3H]GABA is measured

using a liquid scintillation counter.[16]

Data Analysis: The results are used to generate a dose-response curve, from which the IC50

value is calculated. Non-specific uptake is determined by measuring uptake in the presence

of a saturating concentration of a potent inhibitor.[15][16]
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Caption: Mechanism of GABA reuptake inhibition at a synapse.
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Caption: Experimental workflow for a [3H]GABA uptake inhibition assay.
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Summary of Comparison
The primary distinction between the two compounds lies in their selectivity and potency for

GAT-1.

Tiagabine is a highly potent and selective GAT-1 inhibitor. Its focused action makes it a

valuable tool for studies specifically investigating the role of GAT-1 in GABAergic

neurotransmission and as a therapeutic agent for conditions like epilepsy, where enhancing

synaptic GABA levels is beneficial.[3][5][7]

NNC 05-2090 is a non-selective inhibitor with a much lower affinity for GAT-1 compared to

tiagabine.[1][2] Its profile is characterized by moderate inhibition of BGT-1 and GAT-3, as

well as off-target effects on monoamine transporters and other receptors.[1][11][12] This

broader activity profile suggests that its anticonvulsant effects observed in animal models

may result from the inhibition of non-GAT-1 transporters, potentially offering a different

mechanism for seizure control compared to selective GAT-1 inhibitors.[1][4]

In conclusion, researchers choosing between these two compounds must consider the desired

specificity. Tiagabine is the superior choice for targeted inhibition of GAT-1, while NNC 05-2090
is suited for studying the effects of broader, non-selective GABA transporter inhibition,

particularly involving BGT-1 and GAT-3.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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